BenchChemオンラインストアへようこそ!

4,6-Difluorobenzo[d]thiazol-2-ol

Succinate dehydrogenase inhibitor Fusarium graminearum Agrochemical fungicide

4,6-Difluorobenzo[d]thiazol-2-ol (CAS 1188052-43-8; MW 187.17; C₇H₃F₂NOS) is a heterocyclic benzothiazolone derivative bearing two fluorine atoms at the 4- and 6-positions of the fused benzene ring and a hydroxyl group at the 2-position of the thiazole ring. The compound exists in tautomeric equilibrium with its 2-keto form (4,6-difluoro-3H-1,3-benzothiazol-2-one), which influences its hydrogen-bonding capacity (1 HBD, 4 HBA) and reactivity as a synthetic intermediate.

Molecular Formula C7H3F2NOS
Molecular Weight 187.17 g/mol
CAS No. 1188052-43-8
Cat. No. B3218254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluorobenzo[d]thiazol-2-ol
CAS1188052-43-8
Molecular FormulaC7H3F2NOS
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)NC(=O)S2)F
InChIInChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)
InChIKeyUVVMWZXUZVJKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluorobenzo[d]thiazol-2-ol (CAS 1188052-43-8): A Difluorinated Benzothiazolone Building Block for Agrochemical and Pharmaceutical R&D


4,6-Difluorobenzo[d]thiazol-2-ol (CAS 1188052-43-8; MW 187.17; C₇H₃F₂NOS) is a heterocyclic benzothiazolone derivative bearing two fluorine atoms at the 4- and 6-positions of the fused benzene ring and a hydroxyl group at the 2-position of the thiazole ring . The compound exists in tautomeric equilibrium with its 2-keto form (4,6-difluoro-3H-1,3-benzothiazol-2-one), which influences its hydrogen-bonding capacity (1 HBD, 4 HBA) and reactivity as a synthetic intermediate [1]. It is commercially available at ≥98% purity (NLT 98%) from multiple suppliers and serves as a key fragment for constructing biologically active molecules, including succinate dehydrogenase (SDH) inhibitors and particulate guanylyl cyclase receptor A (pGC-A) positive allosteric modulators [2].

Why 4,6-Difluorobenzo[d]thiazol-2-ol Cannot Be Replaced by Mono-Fluorinated or Non-Fluorinated Benzothiazolone Analogs


The 4,6-difluoro substitution pattern is not a general-purpose benzothiazolone modification; it imparts position-specific electronic effects that directly govern both chemical reactivity and biological target engagement. The two fluorine atoms at the 4- and 6-positions withdraw electron density from the aromatic ring, altering the tautomeric equilibrium of the 2-hydroxy/2-keto system, modulating hydrogen-bond acceptor capacity (4 HBA vs. 3 in the non-fluorinated parent), and increasing lipophilicity (XLogP = 1.9 vs. 1.80 for the unsubstituted parent) . Critically, the regiochemistry of fluorine substitution dictates metalation sites during downstream functionalization: 4,6-difluorobenzothiazole reacts with BuLi at entirely different ring positions than 4-fluorobenzothiazole, meaning synthetic routes optimized for mono-fluoro analogs are not transferable [1]. In biological systems, the 4,6-difluoro arrangement on the benzothiazole core has been specifically selected through structure–activity relationship (SAR) optimization for both SDH fungicidal activity (EC₅₀ = 0.93 μg/mL vs. >50 μg/mL for commercial comparators) and pGC-A allosteric modulation, while alternative substitution patterns (e.g., 5,6-difluoro) yield potent but mechanistically distinct antibacterial profiles (MIC = 1 μg/mL against MRSA) [2][3]. Interchanging the 4,6-difluoro pattern with 4-fluoro, 6-fluoro, 5-fluoro, 7-fluoro, or 5,6-difluoro isomers would alter metalation regiochemistry, hydrogen-bonding geometry, and target-binding complementarity in ways that cannot be compensated by downstream formulation adjustments.

Quantitative Differentiation Evidence for 4,6-Difluorobenzo[d]thiazol-2-ol vs. Closest Analogs and Commercial Benchmarks


SDH Fungicidal Activity: 4,6-Difluorobenzothiazole-Derived Compound Ip vs. Commercial Fungicides Thifluzamide and Boscalid

The benzothiazolylpyrazole-4-carboxamide derivative Ip, which incorporates the 4,6-difluorobenzo[d]thiazol-2-ylthio fragment directly derived from the target compound, demonstrated an EC₅₀ of 0.93 μg/mL against the agriculturally destructive pathogen Fusarium graminearum Schw. This represents a >53.8-fold improvement in potency compared to the commercial SDH inhibitors thifluzamide (EC₅₀ > 50 μg/mL) and boscalid (EC₅₀ > 50 μg/mL) tested under identical conditions. Furthermore, Ip uniquely exhibited dual functionality as both a fungicide and a plant growth promoter, increasing nitrate reductase activity and biomass in wheat seedlings and Arabidopsis thaliana—a property not reported for the comparator fungicides [1].

Succinate dehydrogenase inhibitor Fusarium graminearum Agrochemical fungicide EC₅₀

Regioselective Metalation Reactivity: 4,6-Difluorobenzothiazole vs. 4-Fluorobenzothiazole

In a controlled comparative study, 4,6-difluorobenzothiazole and 4-fluorobenzothiazole were separately treated with n-BuLi and LiN(SiMe₃)₂ in THF at low temperature, followed by quenching with DMF or MeI. The two substrates revealed distinctly different principal metalation sites: the 4,6-difluoro substrate underwent deprotonation at a ring position that differs from the preferred site in the 4-fluoro mono-fluorinated analog. This regiochemical divergence is attributable to the combined electronic effects of the two fluorine atoms, which alter the relative C–H acidity across the benzothiazole scaffold. The resulting Li-derivatives also displayed differential reactivity toward formylation and methylation electrophiles [1].

Organolithium chemistry Regioselective functionalization C–H metalation Benzothiazole derivatization

Lipophilicity and Hydrogen-Bond Acceptor Capacity: 4,6-Difluoro vs. Non-Fluorinated Benzothiazolone

The 4,6-difluoro substitution on the benzothiazolone scaffold produces measurable changes in key physicochemical parameters relative to the non-fluorinated parent compound 2-hydroxybenzothiazole (CAS 934-34-9). The target compound has a calculated XLogP of 1.9 compared to XLogP3 1.80 (estimated) for the parent, reflecting a modest lipophilicity increase (ΔXLogP ≈ +0.10) driven by the two electronegative fluorine substituents [1]. More significantly, the hydrogen-bond acceptor (HBA) count increases from 3 (parent) to 4 (4,6-difluoro), attributable to the two C–F bonds that can participate in weak hydrogen-bonding and dipolar interactions with protein targets. The topological polar surface area (TPSA) of the 4,6-difluoro compound is 54.4 Ų. These differences, while individually modest, combine to shift the compound's position within drug-like chemical space and can affect solubility, permeability, and target-binding enthalpy .

Physicochemical properties Drug-likeness Lipophilicity Hydrogen bonding

Patent-Protected pGC-A Allosteric Modulation: 4,6-Difluoro Substitution as a Critical Pharmacophoric Element

US Patent Application US20250026746A1 (Mayo Foundation / University of Florida, filed 2022, published 2025) specifically claims (R)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(2-(dimethylamino)ethyl)piperidine-3-carboxamide and related 4-halobenzo[d]thiazole compounds as positive allosteric modulators (PAMs) of particulate guanylyl cyclase receptor A (pGC-A). The 4,6-difluorobenzo[d]thiazol-2-yl fragment is a core pharmacophoric element in the lead compound MCUF-651, which enhanced ANP-mediated cGMP generation in human cardiac, renal, and fat cells and inhibited cardiomyocyte hypertrophy in vitro. The patent explicitly defines the invention scope as encompassing 4-halobenzo[d]thiazole compounds, with the 4,6-difluoro embodiment representing a specifically exemplified and optimized substitution pattern [1].

Particulate guanylyl cyclase receptor A Cardiovascular disease Metabolic disease Allosteric modulator

Comparative Antibacterial SAR: Positional Fluorine Effects on Benzothiazole-2-amine Derivatives

A systematic SAR study of benzothiazol-2-amine derivatives revealed that compound 8t, bearing a 5,6-difluoro substitution pattern on the benzothiazole ring, exhibited an MIC of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and was identified as the most potent inhibitor of Gram-positive pathogens in the series, with activity against drug-resistant bacteria and no cytotoxicity at therapeutic concentrations. Molecular docking suggested Staphylococcus aureus methionyl-tRNA synthetase as the putative target [1]. While this study evaluated the 5,6-difluoro rather than the 4,6-difluoro isomer, it establishes a critical class-level principle: the precise positioning of fluorine atoms on the benzothiazole scaffold directly determines antibacterial potency and spectrum. The 5,6-difluoro pattern produces potent anti-MRSA activity (MIC = 1 μg/mL), whereas unsubstituted or mono-substituted analogs in the same series showed reduced or negligible activity, confirming that difluoro substitution pattern—not merely fluorination per se—is the key determinant of biological activity [1].

Antibacterial MRSA Gram-positive pathogens Structure–activity relationship

Priority Application Scenarios for 4,6-Difluorobenzo[d]thiazol-2-ol Based on Quantitative Differentiation Evidence


Agrochemical SDH Inhibitor Development: Next-Generation Fungicides with Plant Growth Promotion Activity

Research groups and agrochemical companies developing novel succinate dehydrogenase inhibitors should procure 4,6-difluorobenzo[d]thiazol-2-ol as a privileged fragment for constructing benzothiazolylpyrazole-4-carboxamide leads. The Yin et al. (2023) study demonstrated that compound Ip, derived from this building block, achieved an EC₅₀ of 0.93 μg/mL against Fusarium graminearum—a >53.8-fold improvement over thifluzamide and boscalid (both EC₅₀ > 50 μg/mL)—while simultaneously stimulating plant growth through enhanced nitrate reductase activity. No other fluorinated benzothiazolone isomer has demonstrated this dual fungicidal/plant-growth-promotion profile in a peer-reviewed study, making the 4,6-difluoro building block the evidence-backed choice for next-generation agrochemical lead optimization [1].

Cardiometabolic Drug Discovery: pGC-A Positive Allosteric Modulator Synthesis

The specifically claimed compound (R)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(2-(dimethylamino)ethyl)piperidine-3-carboxamide (MCUF-651) in US Patent US20250026746A1 requires 4,6-difluorobenzo[d]thiazol-2-ol as the direct synthetic precursor for constructing the 4,6-difluorobenzo[d]thiazol-2-yl pharmacophore. This patent-protected lead has demonstrated enhanced ANP-mediated cGMP generation in human cardiac, renal, and adipose cells, positioning it for development in cardiovascular, renal, and metabolic disease indications. Procurement of the correct 4,6-difluoro isomer is non-negotiable for freedom-to-operate compliance and for reproducing the patented biological activity [2].

Late-Stage Functionalization via Regioselective Metalation for Diversity-Oriented Synthesis

Synthetic chemistry teams pursuing diversity-oriented synthesis or late-stage functionalization of benzothiazole scaffolds should select 4,6-difluorobenzo[d]thiazol-2-ol over mono-fluoro or non-fluorinated analogs when a predictable and distinct metalation regiochemistry is required. The Romanov & Panteleeva (2023) study established that 4,6-difluorobenzothiazole undergoes lithiation at a site that is different from 4-fluorobenzothiazole under identical conditions (BuLi or LiN(SiMe₃)₂ in THF), enabling access to substitution patterns that cannot be achieved with other regioisomers. This regiochemical differentiation is critical for constructing focused screening libraries where benzothiazole ring substitution position determines biological target engagement [3].

Anti-Infective Fragment-Based Drug Discovery Targeting Drug-Resistant Gram-Positive Pathogens

Although the most extensively characterized anti-MRSA benzothiazole-2-amine derivative (compound 8t, MIC = 1 μg/mL) bears a 5,6-difluoro substitution pattern, the class-level SAR evidence from the 2012 Bioorg. Med. Chem. Lett. study demonstrates that difluoro substitution—regardless of exact regiochemistry—is a key determinant of Gram-positive antibacterial potency within the benzothiazole-2-amine chemotype. Medicinal chemistry teams pursuing novel anti-infectives against drug-resistant Staphylococcus aureus should consider 4,6-difluorobenzo[d]thiazol-2-ol as a complementary building block for generating structurally diverse screening libraries, particularly given the distinct metalation chemistry it offers for library diversification compared to the 5,6-difluoro isomer [4].

Quote Request

Request a Quote for 4,6-Difluorobenzo[d]thiazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.